N-(1-adamantylmethyl)dibenzo[b,d]furan-2-sulfonamide
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Overview
Description
N-(ADAMANTAN-1-YLMETHYL)DIBENZO[B,D]FURAN-2-SULFONAMIDE: is a complex organic compound that combines the structural features of adamantane and dibenzofuran with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(ADAMANTAN-1-YLMETHYL)DIBENZO[B,D]FURAN-2-SULFONAMIDE typically involves the reaction of adamantane derivatives with dibenzofuran sulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(ADAMANTAN-1-YLMETHYL)DIBENZO[B,D]FURAN-2-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonamide group or other parts of the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the adamantane or dibenzofuran moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: In chemistry, N-(ADAMANTAN-1-YLMETHYL)DIBENZO[B,D]FURAN-2-SULFONAMIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology and Medicine: Its sulfonamide group is known for its antibacterial properties, making it a candidate for developing antimicrobial agents .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique structural properties .
Mechanism of Action
The mechanism of action of N-(ADAMANTAN-1-YLMETHYL)DIBENZO[B,D]FURAN-2-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This mechanism is similar to that of other sulfonamide drugs, which inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis .
Comparison with Similar Compounds
- N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide
- 1,2-Disubstituted adamantane derivatives
- Dibenzofuran derivatives
Uniqueness: N-(ADAMANTAN-1-YLMETHYL)DIBENZO[B,D]FURAN-2-SULFONAMIDE is unique due to its combination of the adamantane and dibenzofuran structures with a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C23H25NO3S |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)dibenzofuran-2-sulfonamide |
InChI |
InChI=1S/C23H25NO3S/c25-28(26,24-14-23-11-15-7-16(12-23)9-17(8-15)13-23)18-5-6-22-20(10-18)19-3-1-2-4-21(19)27-22/h1-6,10,15-17,24H,7-9,11-14H2 |
InChI Key |
BGHCLLCNMZZMBC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNS(=O)(=O)C4=CC5=C(C=C4)OC6=CC=CC=C65 |
Origin of Product |
United States |
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